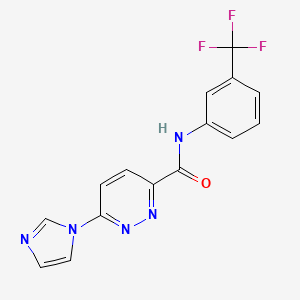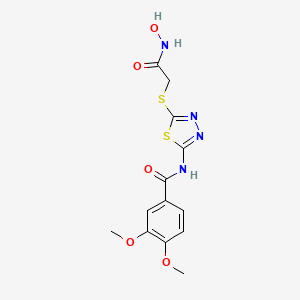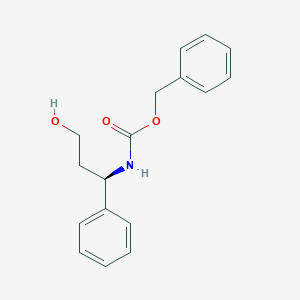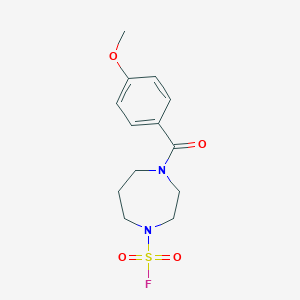
6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a heterocyclic compound that features an imidazole ring, a trifluoromethyl-substituted phenyl group, and a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Construction of the Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Coupling Reactions: The final step involves coupling the imidazole and pyridazine rings with the trifluoromethyl-substituted phenyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclization and coupling reactions, and employing high-throughput screening to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoromethyl iodide, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted imidazole or pyridazine derivatives.
科学的研究の応用
6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
6-(1H-imidazol-1-yl)-N-phenylpyridazine-3-carboxamide: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
6-(1H-imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and biological activity.
Uniqueness
6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring, which significantly influences its chemical reactivity and biological activity
特性
IUPAC Name |
6-imidazol-1-yl-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)10-2-1-3-11(8-10)20-14(24)12-4-5-13(22-21-12)23-7-6-19-9-23/h1-9H,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDYEBDCHYNZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2776928.png)
![N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2776929.png)
![N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2776932.png)
![N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B2776933.png)

![3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2776937.png)
![N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide](/img/structure/B2776938.png)
![2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2776939.png)



![4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2776947.png)
![4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one](/img/structure/B2776949.png)
![Tert-butyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B2776950.png)
